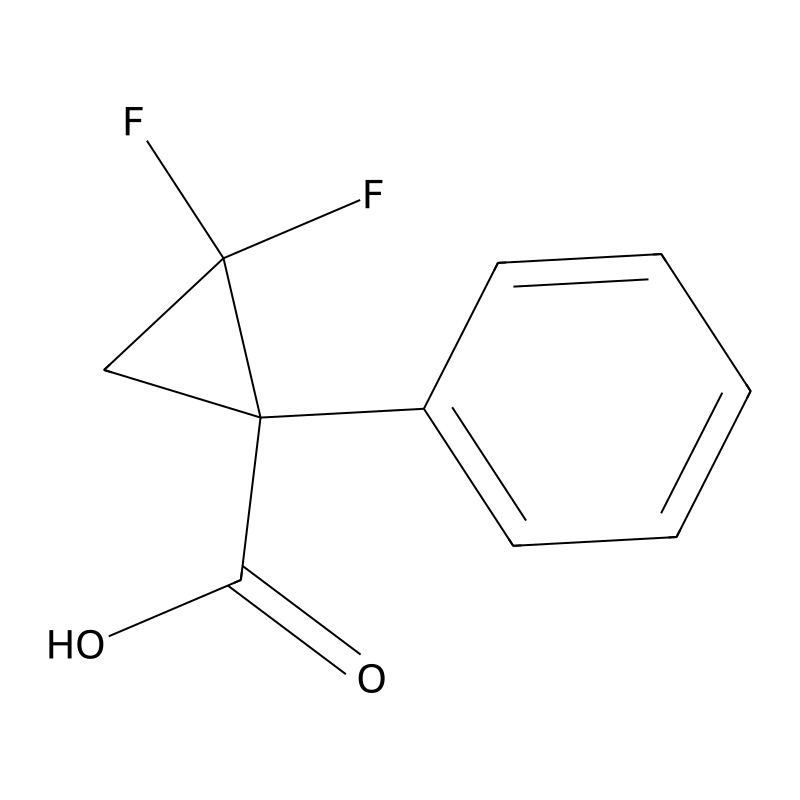

2,2-Difluoro-1-phenylcyclopropane-1-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Application in Synthesis

Specific Scientific Field: Organic Chemistry

Summary of the Application: 1,1-Difluorocyclopropane derivatives, which are structurally similar to 2,2-Difluoro-1-phenylcyclopropane-1-carboxylic acid, have been found to be important in synthesis . The presence of fluorine substituents can significantly modify the physicochemical properties of the parent molecules .

Methods of Application or Experimental Procedures: The synthesis of these compounds often involves the use of high temperatures (180–190 °C) .

Results or Outcomes: The incorporation of a fluorine group into natural compounds has been widely accepted as a powerful tool for discovering new drugs and agrochemicals .

Application in Hydrogenolysis

Summary of the Application: The title compounds were subjected to hydrogenolysis over PdO or Raney nickel . The C2–C3 bond of the cyclopropane ring underwent cleavage exclusively over both catalysts .

Methods of Application or Experimental Procedures: The compounds were hydrogenolyzed over PdO or Raney nickel .

Results or Outcomes: The contribution of the fluorine substituent to the lengthening and weakening the C2–C3 bond of the cyclopropane ring seems to become a dominant factor in the regioselectivity .

Application in Biological Activity

Specific Scientific Field: Biochemistry

Summary of the Application: Cyclopropane and cyclopropene fragments are present in the structures of many biologically active substances, such as antibiotics, anticancer, and antimycotic preparations, controllers of plant growth and fruit ripening, and insecticides . Geminal dihalocyclopropanes, especially the fluoro derivatives, form an important class of organic compounds .

Methods of Application or Experimental Procedures: These compounds are often synthesized and then tested for their biological activity .

Results or Outcomes: Incorporating a fluorine group into natural compounds has been widely accepted as a powerful tool for discovering new drugs and agrochemicals .

Application in Materials Science

Specific Scientific Field: Materials Science

Summary of the Application: The functionalization of organic molecules with fluorine substituents has grown rapidly due to its applications in materials sciences .

Methods of Application or Experimental Procedures: These compounds are often synthesized and then tested for their properties .

Results or Outcomes: Fluorine substituents can affect the charge distribution, electrostatic surface, and solubility of chemical entities, thus often leading to useful outcomes .

Application in Consecutive Cross-Coupling Reactions

Summary of the Application: The cross-coupling reactions of 2,2-difluoro-1-iodoethenyl tosylate with 2 equivalents of boronic acids in the presence of catalytic amounts of Pd (OAc) 2 and Na 2 CO 3 afforded the mono-coupled products in high yields . The use of 4 equivalents of boronic acids in this reaction resulted in the formation of symmetrical di-coupled products .

Methods of Application or Experimental Procedures: The compounds were cross-coupled with boronic acids in the presence of Pd (OAc) 2 and Na 2 CO 3 .

Results or Outcomes: The consecutive cross-coupling reaction of a proper precursor such as a 1,1-difluoroethenylidene species bearing a metal functional group, a halogen substituent or a tosylate group at the vinyl carbon provides a concise and efficient method for the synthesis of 2,2-disubstituted-1,1-difluoroethenes .

Application in Biological Activity and Materials Science

Specific Scientific Field: Biochemistry and Materials Science

Summary of the Application: The functionalization of organic molecules with fluorine substituents has grown rapidly due to its applications in fields such as medicine, agriculture, and materials sciences . The 1,1-difluoroethenylidene functionality in these compounds is known to act as a bioisostere for the carbonyl group of many biologically active compounds .

Results or Outcomes: Fluorine substituents can affect the charge distribution, electrostatic surface, and solubility of chemical entities, thus often leading to useful outcomes . Incorporating a fluorine group into natural compounds has been widely accepted as a powerful tool for discovering new drugs and agrochemicals .

2,2-Difluoro-1-phenylcyclopropane-1-carboxylic acid is a fluorinated organic compound with the molecular formula and a molecular weight of approximately 198.17 g/mol. This compound features a cyclopropane ring substituted with two fluorine atoms and a phenyl group, along with a carboxylic acid functional group. The unique structure of this compound contributes to its potential reactivity and biological activity, making it a subject of interest in various fields, including medicinal chemistry and materials science .

Due to the lack of specific data, it is advisable to handle this compound with caution assuming it may possess similar hazards to other fluorinated organic compounds. These can include:

- Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

- Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.

- Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, utilizing nucleophiles such as amines or thiols.

These reactions are facilitated under specific conditions involving organic solvents and controlled temperatures.

The biological activity of 2,2-Difluoro-1-phenylcyclopropane-1-carboxylic acid is currently under investigation. While specific targets of action remain unknown, preliminary studies suggest that its unique structure may enable interactions with various biochemical pathways. Research is ongoing to elucidate its effects on enzymes and receptors, which could lead to potential therapeutic applications .

The synthesis of 2,2-Difluoro-1-phenylcyclopropane-1-carboxylic acid typically involves several steps:

- Cyclopropanation Reaction: The initial step involves forming the cyclopropane ring through the reaction of a suitable alkene with a diazo compound in the presence of a catalyst.

- Carboxylation: The introduction of the carboxylic acid group can be achieved through various methods, including carbonylation reactions or direct functionalization techniques.

Industrial production methods may vary but generally follow similar synthetic routes optimized for large-scale production .

This compound has diverse applications across several domains:

- Chemistry: It serves as a building block in synthesizing more complex organic molecules, particularly in pharmaceuticals and agrochemicals .

- Biology: Researchers study its potential biological activities and its effects on various enzymes and receptors.

- Medicine: Ongoing research explores its potential as a therapeutic agent in treating diseases where fluorinated compounds have shown efficacy .

- Industry: It is utilized in producing specialty chemicals and materials, including polymers and advanced materials .

The interaction studies involving 2,2-Difluoro-1-phenylcyclopropane-1-carboxylic acid are still emerging. Current investigations focus on understanding its pharmacokinetics and mode of action within biochemical pathways. These studies aim to clarify how this compound interacts at the molecular level and its potential implications for drug development and therapeutic applications .

Several compounds share structural similarities with 2,2-Difluoro-1-phenylcyclopropane-1-carboxylic acid. Here is a comparison highlighting its uniqueness:

| Compound Name | CAS Number | Similarity Score | Key Features |

|---|---|---|---|

| Cis-2-Fluoro-1-phenylcyclopropanecarboxylic acid | 1706463-41-3 | 0.94 | Contains cis-fluorine configuration |

| Trans-2-Fluoro-1-phenylcyclopropanecarboxylic acid | 646995-45-1 | 0.94 | Contains trans-fluorine configuration |

| (1S,3S)-2,2-Difluoro-3-phenylcyclopropanecarboxylic acid | 156020-85-8 | 0.92 | Differing position of fluorine substitution |

| Ethyl 2,2-difluoro-1-phenylcyclopropanecarboxylate | 914221-42-4 | 0.88 | Ester derivative with ethyl group |

| 2-Fluoro-2-phenylcyclopropanecarboxylic acid | 1706463-41-3 | 0.82 | Different fluorine positioning |

The uniqueness of 2,2-Difluoro-1-phenylcyclopropane-1-carboxylic acid lies in its specific arrangement of substituents on the cyclopropane ring and the presence of both fluorine atoms at the same position on the carbon chain, which may influence its reactivity and biological properties differently from its analogs .

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant